8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c19-14-5-3-13(4-6-14)18(9-1-2-10-18)17(21)20-15-7-8-16(20)12-22-11-15/h3-6,15-16H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCXNPAQFBBIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3C4CCC3COC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the cyclopentanecarbonyl precursor. This precursor is then reacted with 4-chlorophenyl derivatives under controlled conditions to form the desired bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include strong oxidizing and reducing agents, as well as nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups .
Scientific Research Applications
The biological properties of 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane are of significant interest:
- Dopamine Transporter Inhibition : Compounds in this class have shown promising activity as dopamine transporter inhibitors, which may be beneficial in treating conditions like Parkinson's disease and depression .
- Anticholinergic Properties : Similar bicyclic compounds have been utilized in drugs that treat chronic obstructive pulmonary disease (COPD) and other respiratory conditions by blocking acetylcholine receptors .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Neurological Disorders : Due to its ability to modulate neurotransmitter systems, this compound could be explored for treating various neurological disorders.
- Respiratory Conditions : Its anticholinergic properties suggest a role in managing respiratory ailments, similar to established drugs like ipratropium and tiotropium, which are used for COPD management .
- Cancer Treatment : The structural motifs present in this compound may also lend themselves to further modifications aimed at developing anticancer agents, given the ongoing research into tropane alkaloids and their derivatives for such applications .
Case Studies
Several studies have documented the synthesis and pharmacological evaluation of related compounds:
- A study highlighted the synthesis of various 8-azabicyclo[3.2.1]octanes and their evaluation as dopamine transporter inhibitors, demonstrating significant biological activity that warrants further investigation into their therapeutic potential .
- Another research effort focused on the enantioselective synthesis of these compounds from chiral precursors, emphasizing the importance of stereochemistry in biological activity and efficacy .
Mechanism of Action
The mechanism of action of 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to various physiological effects. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby influencing the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
- 8-[1-(4-fluorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane
- 8-[1-(4-bromophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane
- 8-[1-(4-methylphenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane
Uniqueness
What sets 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane apart from similar compounds is its specific substitution pattern and the resulting electronic and steric effects.
Biological Activity
The compound 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane is a member of the azabicyclo family, which has garnered attention due to its potential therapeutic applications, particularly in the context of neurological disorders and pain management. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This compound features a bicyclic structure that enhances its interaction with biological targets, particularly in the central nervous system.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors in the brain. It has been shown to exhibit analgesic properties , potentially through modulation of pain pathways and involvement with neurotransmitter systems.
Analgesic Effects
Research indicates that compounds within the azabicyclo series, including this compound, demonstrate significant analgesic activity. In studies evaluating similar compounds, moderate to good activity was observed in pain models such as the phenylquinone writhing assay, where some derivatives were reported to be twice as active as morphine .
Neuropharmacological Studies
In neuropharmacological evaluations, this compound has been linked to interactions with opioid receptors, suggesting a mechanism that may involve modulation of pain perception through these pathways. For example, binding affinity studies have indicated that certain derivatives show weak binding affinity for opiate receptors in rat brain homogenates .
Table 1: Summary of Biological Activity Studies
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the distribution and metabolism of this compound. Preliminary data suggest that compounds in this class exhibit high clearance rates and extensive distribution outside plasma, which can impact their therapeutic efficacy .
Q & A
Basic Questions
Q. What are the key synthetic routes for synthesizing 8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-oxa-8-azabicyclo[3.2.1]octane, and how can stereochemical control be achieved during cyclocondensation?
- Methodological Answer : The synthesis involves three critical steps:
Cyclocondensation : Formation of the bicyclic 3-oxa-8-azabicyclo[3.2.1]octane core via acid-catalyzed cyclization. Stereochemical control is achieved using chiral catalysts (e.g., L-proline derivatives) or by leveraging steric hindrance in pre-organized intermediates .
Substituent Introduction : The 4-chlorophenylcyclopentanecarbonyl group is introduced via Friedel-Crafts acylation, with AlCl₃ as a Lewis catalyst. Anhydrous conditions are critical to avoid hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
